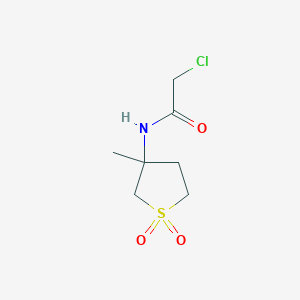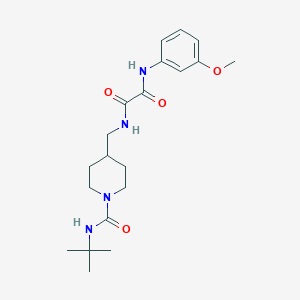
2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide” is a chemical compound with the molecular formula C6H10ClNO3S. It has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized and characterized as GIRK channel activators . Another study reported the synthesis of a novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its density, melting point, and boiling point can be determined .Wissenschaftliche Forschungsanwendungen
Photovoltaic Efficiency and Ligand-Protein Interactions
- The compounds similar to 2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide, such as N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide and others, have been synthesized and studied for their vibrational spectra and electronic properties. They demonstrate potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic cells. Additionally, their non-linear optical activity and various possible intramolecular interactions have been explored through Natural bond orbital analysis. These compounds also exhibit binding interactions with Cyclooxygenase 1 (COX1), as shown by molecular docking studies (Mary et al., 2020).
Comparative Metabolism in Herbicides
- Acetochlor, a herbicide structurally related to this compound, has been studied to understand its metabolism in human and rat liver microsomes. The study revealed differences in the metabolism of acetochlor and similar herbicides between human and rat liver microsomes, involving complex metabolic activation pathways. This research provides insights into the metabolic pathways of chloroacetamide herbicides and their possible effects on human health (Coleman et al., 2000).
Intramolecular Cyclization for Synthetic Applications
- The reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with certain compounds led to the formation of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides. This reaction has been utilized for the synthesis of pyridin-2(1H)-ones, indicating the potential of these reactions in creating diverse organic compounds with specific chemical properties (Savchenko et al., 2020).
Environmental Impact and Herbicide Activity
- Studies have also focused on the environmental distribution and herbicidal activity of acetochlor. The presence of this compound in the hydrologic system and its effects on agricultural crops have been documented, providing insights into the environmental impact and efficacy of chloroacetamide-based herbicides (Kolpin et al., 1996).
Biochemical Studies and Hydrolysis
- Research has been conducted on the biochemical properties of related compounds, such as acetamiprid, a neonicotinoid insecticide. Studies on bacterial strains capable of hydrolyzing acetamiprid offer insights into potential biodegradation pathways for these chemicals in the environment (Tang et al., 2012).
Zukünftige Richtungen
The future directions for research on “2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide” could include further exploration of its potential as a GIRK channel activator , as well as its potential for other biological activities. Further studies could also explore the synthesis of new derivatives and their potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3S/c1-7(9-6(10)4-8)2-3-13(11,12)5-7/h2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMVOZWDRNWBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2663087.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2663089.png)


![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2663094.png)
![N-[3-(azepane-1-sulfonyl)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2663095.png)
![2,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2663096.png)
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2663098.png)
